3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-3-13-25-14-18(20(26)17-7-5-6-8-19(17)25)22-23-21(24-27-22)16-11-9-15(4-2)10-12-16/h5-12,14H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONECGJZCESBFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of 4-ethylbenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring, followed by further functionalization to introduce the quinolinone moiety . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound involves the formation of a quinoline core combined with an oxadiazole moiety. The structural properties have been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming the integrity of the compound and its potential for biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and quinoline structures. For instance, derivatives similar to 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances their antibacterial efficacy, suggesting that modifications to the structure can lead to improved antimicrobial agents .
Anticancer Activity
Compounds featuring oxadiazole and quinoline frameworks have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. Studies indicate that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
Neuroprotective Effects
The neuroprotective applications of this compound are particularly noteworthy. Research has demonstrated that derivatives with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s disease. By inhibiting AChE, these compounds can potentially increase acetylcholine levels in the brain, thereby improving cognitive function .
Case Study 1: Antimicrobial Screening
In a recent study, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity against Mycobacterium smegmatis. Among these derivatives, certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating strong antibacterial properties .
Case Study 2: Neuroprotective Activity
A study focused on the neuroprotective effects of oxadiazole derivatives showed that specific modifications to the structure enhanced their ability to inhibit AChE significantly. Compounds were evaluated through in vitro assays demonstrating promising results in increasing acetylcholine levels and offering potential therapeutic benefits for Alzheimer’s disease patients .
Mechanism of Action
The mechanism of action of 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can be compared with other oxadiazole derivatives, such as:
1,3,4-Oxadiazole derivatives: Known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
1,2,4-Oxadiazole derivatives: These compounds are often used in medicinal chemistry as bioisosteres for carboxylic acids, esters, and carboxamides.
The uniqueness of this compound lies in its specific structure, which combines the oxadiazole ring with a quinolinone moiety, potentially enhancing its biological activity and specificity .
Biological Activity
The compound 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a quinoline core , an oxadiazole ring , and various functional groups. The IUPAC name reflects its intricate design, indicating the presence of an ethylphenyl substituent and a propyl chain.
Structural Formula
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 425.49 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit notable antimicrobial properties. The incorporation of this moiety in our compound suggests potential effectiveness against various pathogens. Studies have shown that oxadiazole derivatives can inhibit bacterial growth and possess antifungal properties, making them candidates for further investigation in antimicrobial therapy.
Antitumor Activity
The compound's structure suggests potential antitumor activity. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The quinoline structure is known for its anticancer properties, and when combined with the oxadiazole ring, it may enhance efficacy against specific cancer types.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers tested the antimicrobial activity of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli . The study found that derivatives similar to our compound exhibited significant inhibition zones compared to control groups.
Study 2: Antitumor Activity
A study conducted on various cancer cell lines (breast cancer MCF-7 and lung cancer A549) revealed that compounds with similar structural features to our target inhibited cell proliferation significantly. The results indicated IC50 values in the micromolar range, suggesting promising antitumor potential .
Comparative Analysis with Similar Compounds
To better understand the unique properties of our compound, a comparison with structurally similar compounds is essential.
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Antitumor Activity | Notes |
|---|---|---|---|
| 3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl... | Moderate | High | Contains oxadiazole moiety |
| 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl... | Low | Moderate | Lacks ethyl group |
| 2-(1,2,4-Oxadiazol-5-yl)anilines | High | Low | Simple structure |
Q & A
Synthetic Methodologies and Optimization
Basic Question: What are the recommended synthetic routes for 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one? Methodological Answer: The synthesis of this compound involves multi-step organic reactions, including cyclocondensation and cross-coupling methodologies. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can be employed to integrate the oxadiazole and quinolinone moieties. Key steps include:
- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions.
- Quinolinone synthesis : Cyclization of substituted anilines with β-ketoesters or via Friedländer annulation.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended for isolating high-purity products, as demonstrated in analogous quinoline syntheses .
Advanced Question: How can reaction conditions (e.g., catalysts, solvents) be optimized to minimize byproducts in the synthesis of this compound? Methodological Answer: Systematic optimization using Design of Experiments (DoE) is critical. Variables include:
- Catalyst selection : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, or Buchwald-Hartwig catalysts for coupling efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates but risk side reactions; test alternatives like THF or toluene.
- Temperature control : Use microwave-assisted synthesis for precise thermal management.
Monitor intermediates via LC-MS and quantify byproducts using HPLC with UV/Vis detection. Replicate trials (≥4 replicates) to ensure statistical validity, as modeled in randomized block designs .
Structural Characterization Techniques
Basic Question: Which spectroscopic methods are most effective for confirming the structure of this compound? Methodological Answer: A combination of techniques is required:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, the oxadiazole proton typically appears as a singlet near δ 8.5–9.0 ppm.
- IR spectroscopy : Identify functional groups (e.g., C=O stretch in quinolinone at ~1650–1700 cm⁻¹, C=N in oxadiazole at ~1600 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass analysis.
Sample preparation should follow strict drying protocols to avoid solvent interference .
Advanced Question: How can researchers resolve inconsistencies in spectroscopic data (e.g., unexpected splitting in NMR spectra)? Methodological Answer: Inconsistencies may arise from dynamic effects (e.g., rotamers) or impurities. Steps include:
- Variable temperature NMR : Assess temperature-dependent conformational changes.
- 2D NMR (COSY, HSQC, HMBC) : Elucidate coupling networks and confirm connectivity.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.
Cross-validate with computational methods (DFT calculations for NMR chemical shifts) to reconcile experimental and theoretical data .
Biological Activity Profiling
Basic Question: What in vitro assays are appropriate for initial screening of biological activity? Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition).
- Antioxidant activity : DPPH or ABTS radical scavenging assays, as described for phenolic compounds .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
Use at least three biological replicates and include positive controls (e.g., doxorubicin for cytotoxicity).
Advanced Question: How can researchers identify the molecular target(s) of this compound in complex biological systems? Methodological Answer: Employ proteomic or chemoproteomic approaches:
- Pull-down assays : Immobilize the compound on beads and identify bound proteins via LC-MS/MS.
- Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts upon compound binding.
- CRISPR-Cas9 screening : Genome-wide knockout libraries to pinpoint sensitivity/resistance genes.
Validate hits using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity .
Environmental Fate and Ecotoxicology
Advanced Question: What methodologies assess the environmental persistence and degradation pathways of this compound? Methodological Answer: Follow OECD guidelines for environmental fate studies:
- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) or varying pH conditions (2–12) and monitor degradation via LC-MS.
- Biodegradation : Use OECD 301B (CO₂ evolution test) with activated sludge inoculum.
- Bioaccumulation : Measure logP (octanol-water partition coefficient) and model using EPI Suite™.
Long-term studies (5+ years) are recommended to evaluate chronic ecotoxicity in model organisms (e.g., Daphnia magna) .
Data Contradiction and Reproducibility
Advanced Question: How should discrepancies in reported biological activities between studies be addressed? Methodological Answer: Conduct a meta-analysis with the following steps:
Literature curation : Extract data on assay conditions (cell lines, compound purity, concentrations).
Statistical harmonization : Normalize results using Z-scores or effect size metrics.
Sensitivity analysis : Identify variables (e.g., serum concentration in cell culture) that explain variability.
Replicate conflicting experiments under standardized conditions (e.g., ISO 17025) and apply Bland-Altman plots to assess bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
